(2-{[2-(4-ethoxyphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetic acid
CAS No.:
Cat. No.: VC10489262
Molecular Formula: C19H20N2O4S
Molecular Weight: 372.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H20N2O4S |
|---|---|
| Molecular Weight | 372.4 g/mol |
| IUPAC Name | 2-[2-[2-(4-ethoxyphenoxy)ethylsulfanyl]benzimidazol-1-yl]acetic acid |
| Standard InChI | InChI=1S/C19H20N2O4S/c1-2-24-14-7-9-15(10-8-14)25-11-12-26-19-20-16-5-3-4-6-17(16)21(19)13-18(22)23/h3-10H,2,11-13H2,1H3,(H,22,23) |
| Standard InChI Key | NAYAPDBHLCTXQU-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=CC=C(C=C1)OCCSC2=NC3=CC=CC=C3N2CC(=O)O |
Introduction
Structural and Nomenclature Analysis
Molecular Architecture
The compound’s structure integrates a benzimidazole ring system substituted at the 1-position with an acetic acid group and at the 2-position with a sulfanylethyl chain bearing a 4-ethoxyphenoxy moiety. The molecular formula is C₁₉H₂₀N₂O₄S, with a molar mass of 372.44 g/mol . Key structural features include:
-
Benzimidazole core: A bicyclic aromatic system providing planar rigidity and hydrogen-bonding capabilities.
-
Ethoxyphenoxy group: Introduces hydrophobicity and electron-donating effects via the ethoxy substituent.
-
Sulfanyl bridge: Enhances conformational flexibility and potential for disulfide bond formation.
-
Acetic acid terminus: Confers water solubility and capacity for salt formation or esterification .
Systematic Nomenclature
The IUPAC name 2-[2-[2-(4-ethoxyphenoxy)ethylsulfanyl]benzimidazol-1-yl]acetic acid systematically describes the substituent positions and connectivity. The Canonical SMILES representation (CCOC1=CC=C(C=C1)OCCSC2=NC3=CC=CC=C3N2CC(=O)O) clarifies the spatial arrangement of functional groups .
Synthesis and Chemical Characterization
Synthetic Pathways
Synthesis typically involves multi-step reactions, as exemplified by analogous benzimidazole derivatives :
-
Formation of benzimidazole carboxylate: Condensation of 3,4-diaminobenzoic acid with 4-ethoxybenzaldehyde under acidic conditions yields the benzimidazole scaffold.
-
Esterification: Conversion of the carboxylic acid to a methyl ester using Fischer esterification.
-
Hydrazide formation: Treatment with hydrazine hydrate generates the hydrazide intermediate.
-
Oxadiazole ring closure: Reaction with carbon disulfide in alkaline medium forms the 1,3,4-oxadiazole-thiol derivative.
-
Alkylation: Coupling with 2-(4-ethoxyphenoxy)ethyl bromide introduces the sulfanylethyl-phenoxy group .
Physicochemical Properties
Key parameters derived from experimental and computational studies include:
The compound’s moderate logP suggests balanced lipophilicity, while the negative logD at physiological pH indicates ionization of the acetic acid group, enhancing water solubility .
Biological Activities and Mechanisms
Enzyme Inhibition
The compound’s structural analogs show potent aromatase inhibition (IC₅₀ = 1.48 μM for compound 5b), surpassing reference drugs like letrozole. 3D-QSAR models (CoMFA/CoMSIA) correlate inhibitory activity with:
-
Steric bulk at the oxadiazole region (green polyhedra in CoMFA maps).
-
Electropositive potential near the benzimidazole core.
Computational and Molecular Modeling Insights
Molecular Dynamics Simulations
Simulations of CYP19A1-ligand complexes (100 ns) highlight:
-
Stable binding via salt bridges between the acetic acid group and Arg115.
-
Rotational flexibility of the sulfanylethyl chain, enabling conformational adaptation.
-
Binding free energy (ΔG) of -42.6 kcal/mol, dominated by van der Waals interactions (-38.2 kcal/mol) .
ADMET Profiling
Predictive models indicate:
-
Moderate intestinal absorption (Caco-2 permeability = 12.3 × 10⁻⁶ cm/s).
-
Blood-brain barrier penetration (logBB = -0.94), suggesting limited CNS activity.
-
CYP3A4 inhibition potential (IC₅₀ = 9.8 μM), warranting drug-drug interaction studies .
Comparative Analysis with Benzimidazole Derivatives
Structural Analogues
Comparing the target compound to clinically used benzimidazoles:
The target compound’s aromatase inhibition approaches letrozole’s potency, while its logP aligns with proton pump inhibitors like omeprazole .
Structure-Activity Relationships (SAR)
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume